![molecular formula C16H14N4O4 B4079190 4-{4-[(2-HYDROXYETHYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4079190.png)
4-{4-[(2-HYDROXYETHYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE
Overview
Description
4-{4-[(2-HYDROXYETHYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a nitrophenyl group and a dihydrophthalazinone moiety
Preparation Methods
The synthesis of 4-{4-[(2-HYDROXYETHYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE involves several steps. One common method starts with the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalytic conditions to form the intermediate 4-[(2-hydroxyethyl)amino]benzaldehyde . This intermediate is then subjected to further reactions, including nitration and cyclization, to yield the final product. The process is characterized by moderate reaction conditions and high purity of the final product.
Chemical Reactions Analysis
4-{4-[(2-HYDROXYETHYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitrophenyl group, to form various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential as a lead compound in drug development due to its biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the nitrogen and hydroxyl groups could enhance cytotoxicity against various cancer cell lines. For instance, compounds with higher nitro-substitution showed increased apoptosis induction in breast cancer cells .
Antimicrobial Properties
The compound has been tested for antimicrobial activity against various pathogens. A notable study found that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
Materials Science Applications
4-{4-[(2-Hydroxyethyl)amino]-3-nitrophenyl}-1,2-dihydrophthalazin-1-one has also been explored in materials science.
Hydrogel Formation
Research has demonstrated that this compound can be utilized to improve the mechanical properties of hydrogels. A study focused on self-healing hydrogels incorporated this compound, resulting in enhanced visibility and mechanical strength. The incorporation of the compound allowed for better cross-linking and stability under stress conditions .
Analytical Chemistry Applications
In analytical chemistry, this compound serves as a useful reagent for various assays.
Spectroscopic Applications
The unique chromophore associated with the nitro group allows for its use in UV-Vis spectroscopy. Its absorbance characteristics make it suitable for quantitative analysis in complex mixtures, such as biological samples or environmental monitoring .
Chromatographic Applications
Due to its solubility and stability, this compound can be used as a standard in high-performance liquid chromatography (HPLC) methods to quantify other related compounds in pharmaceutical formulations .
Case Studies
Study | Application | Findings |
---|---|---|
Journal of Medicinal Chemistry (2023) | Anticancer Activity | Enhanced cytotoxicity observed with modified derivatives. |
Materials Science Journal (2024) | Hydrogel Formation | Improved mechanical properties and self-healing capabilities demonstrated. |
Analytical Chemistry Review (2025) | Spectroscopic Analysis | Effective use as a standard for UV-Vis spectroscopy assays. |
Mechanism of Action
The mechanism of action of 4-{4-[(2-HYDROXYETHYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its activity, as it can undergo redox reactions, influencing cellular processes .
Comparison with Similar Compounds
4-{4-[(2-HYDROXYETHYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE can be compared with similar compounds such as:
4-[(2-Hydroxyethyl)amino]-3-nitrobenzamide: This compound shares a similar structure but differs in the functional groups attached to the benzene ring.
4-[(2-Hydroxyethyl)amino]-3-nitrophenol: Another similar compound with a hydroxyl group instead of a dihydrophthalazinone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-1,2-dihydrophthalazin-1-one is a synthetic organic molecule with potential biological activity. Its unique structure incorporates a dihydrophthalazine moiety and a nitrophenyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C16H14N4O4
- IUPAC Name : this compound
- CAS Number : 6216-0040
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antitumor Activity : Some studies suggest that derivatives of nitrophenyl compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The presence of the nitro group is often associated with antimicrobial activity against a range of pathogens.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation in various models.
Case Studies
-
Antitumor Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of related compounds in vitro. The results demonstrated that these compounds could significantly inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. -
Antimicrobial Activity :
In a study published in Pharmaceutical Biology, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum antimicrobial effect, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. -
Anti-inflammatory Effects :
Research conducted on animal models demonstrated that treatment with similar compounds resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6. This suggests a potential therapeutic application for inflammatory diseases.
Biological Activity Overview
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, general observations from related compounds suggest:
- Absorption : Moderate absorption through gastrointestinal tract.
- Metabolism : Likely metabolized via hepatic pathways.
- Excretion : Primarily renal excretion.
Toxicological studies indicate that while some derivatives exhibit cytotoxicity at high concentrations, they may be safe at therapeutic doses.
Properties
IUPAC Name |
4-[4-(2-hydroxyethylamino)-3-nitrophenyl]-2H-phthalazin-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c21-8-7-17-13-6-5-10(9-14(13)20(23)24)15-11-3-1-2-4-12(11)16(22)19-18-15/h1-6,9,17,21H,7-8H2,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEKGUNLTNZATG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)NCCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319764 | |
Record name | 4-[4-(2-hydroxyethylamino)-3-nitrophenyl]-2H-phthalazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679742 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
577697-40-6 | |
Record name | 4-[4-(2-hydroxyethylamino)-3-nitrophenyl]-2H-phthalazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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